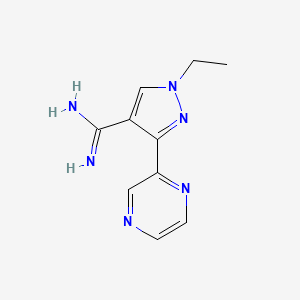

1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole-4-carboximidamide

Description

1-Ethyl-3-(pyrazin-2-yl)-1H-pyrazole-4-carboximidamide is a heterocyclic compound featuring a pyrazole core substituted with an ethyl group at the 1-position, a pyrazine ring at the 3-position, and a carboximidamide functional group at the 4-position. Its molecular formula is C₁₀H₁₂N₆, with a molecular weight of 228.25 g/mol.

Properties

IUPAC Name |

1-ethyl-3-pyrazin-2-ylpyrazole-4-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N6/c1-2-16-6-7(10(11)12)9(15-16)8-5-13-3-4-14-8/h3-6H,2H2,1H3,(H3,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBAGUDRYIJXAQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)C2=NC=CN=C2)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Hydrazines with 1,3-Dicarbonyl Compounds

- This classical method involves reacting hydrazine or substituted hydrazines with β-diketones or β-ketoesters to form substituted pyrazoles.

- For example, condensation of ethyl acetoacetate with hydrazine derivatives yields 1-ethyl-substituted pyrazoles.

- Selective substitution at the 3-position with heteroaryl groups (e.g., pyrazin-2-yl) can be achieved by using appropriately functionalized diketones or by subsequent cross-coupling reactions.

Functionalization via Cross-Coupling Reactions

- Introduction of the pyrazin-2-yl group at the 3-position can be achieved by palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling using halogenated pyrazoles as substrates.

- For instance, 3-bromo-1-ethyl-pyrazole derivatives can be coupled with pyrazin-2-yl boronic acids or stannanes to afford 3-(pyrazin-2-yl) substituted pyrazoles.

Conversion of Esters or Carboxylates to Carboximidamides

- The carboximidamide group (-C(=NH)NH2) is typically introduced by transforming ester or acid intermediates.

- Commonly, esters at the 4-position of pyrazoles are converted to amidines via reaction with amidating agents such as amidoximes or by direct treatment with ammonia derivatives under dehydrating conditions.

- Alternative methods include the use of Pinner reaction conditions or amidation followed by dehydration.

Specific Preparation Methods for 1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole-4-carboximidamide

Synthesis of 1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole Core

- Starting from ethyl 3-bromo-1-ethyl-1H-pyrazole-4-carboxylate, a key intermediate, the 3-bromo substituent allows for selective palladium-catalyzed cross-coupling with pyrazin-2-yl boronic acid.

- This step typically uses Pd(PPh3)4 or similar catalysts in the presence of a base (e.g., K2CO3) in solvents like dioxane or DMF, under inert atmosphere.

- The reaction yields ethyl 1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole-4-carboxylate with yields reported around 70-85%.

Conversion of the Ester to Carboximidamide

- The ester group at the 4-position is converted to the carboximidamide by reaction with ammonia or amidating reagents.

- A common method involves treating the ester with an excess of ammonia in methanol or ethanol under reflux to form the corresponding amide.

- Subsequent treatment with reagents such as POCl3 or PCl5, followed by reaction with ammonia or ammonium salts, converts the amide to the amidine (carboximidamide) group.

- Alternatively, direct conversion can be achieved by reaction with amidoximes under dehydrating conditions.

Oxidation and Purification

- If required, oxidation steps may be used to adjust the oxidation state of the pyrazole ring or to remove protecting groups.

- Purification is typically done by recrystallization or chromatographic methods to achieve high purity.

Representative Data Table of Preparation Steps and Yields

| Step | Reaction Type | Starting Material | Reagents/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Halogenation | 1-ethyl-pyrazole-4-carboxylate | NBS or similar halogenating agent | 3-bromo-1-ethyl-pyrazole-4-carboxylate | 75-80 | Selective bromination at 3-position |

| 2 | Pd-catalyzed cross-coupling | 3-bromo-1-ethyl-pyrazole-4-carboxylate | Pd(PPh3)4, pyrazin-2-yl boronic acid, base | 1-ethyl-3-(pyrazin-2-yl)-pyrazole-4-carboxylate | 70-85 | Suzuki coupling for pyrazin-2-yl substitution |

| 3 | Ester to amide conversion | 1-ethyl-3-(pyrazin-2-yl)-pyrazole-4-carboxylate | NH3 in MeOH, reflux | Corresponding amide | 80-90 | Ammonolysis of ester |

| 4 | Amide to carboximidamide | Pyrazole-4-carboxamide | POCl3 or PCl5, then NH3 | 1-ethyl-3-(pyrazin-2-yl)-pyrazole-4-carboximidamide | 60-75 | Amidination via dehydration |

Research Findings and Optimization Notes

- The use of potassium persulfate as an oxidizing agent has been reported to improve yields in related pyrazole carboxylate preparations, with yields around 75-80%.

- Regioselectivity in pyrazole substitution is critical; using halogenated intermediates enables selective functionalization at the 3-position.

- Cross-coupling reactions require careful control of catalyst loading, temperature, and base to maximize yield and minimize side-products.

- Amidination steps benefit from controlled dehydration conditions to avoid hydrolysis or overreaction.

- Solvent choice (e.g., DMF, dioxane) and reaction atmosphere (inert gas) significantly influence coupling efficiency.

- Purification by recrystallization from suitable solvents ensures high purity of the final carboximidamide compound.

Chemical Reactions Analysis

Types of Reactions: 1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole-4-carboximidamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may have biological activity, making it useful in studying biochemical pathways.

Medicine: It has potential therapeutic applications, such as in the development of new drugs.

Industry: It can be used in the production of materials with specific properties.

Mechanism of Action

The mechanism by which 1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole-4-carboximidamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analog: 1-Ethyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboximidamide

This analog (C₁₁H₁₃N₅, MW: 215.26 g/mol) replaces the pyrazine ring with a pyridine group at the 3-position (). Key differences include:

- Pyridine vs. Pyrazine : Pyridine has one nitrogen atom, while pyrazine has two, altering electron density and reactivity. Pyrazine’s electron-deficient nature may enhance electrophilic substitution resistance but increase susceptibility to nucleophilic attack.

- Hydrogen Bonding : The carboximidamide group (-C(=NH)NH₂) in both compounds enables strong hydrogen bonding, but the pyrazine’s additional nitrogen may augment polar interactions in biological systems.

Table 1: Structural and Physicochemical Comparison

*LogP values calculated using ChemDraw software (estimated).

Comparison with Pyrazolopyrimidine Derivatives ()

Compounds like 4-Imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine () share a fused pyrazole-pyrimidine scaffold. Key contrasts include:

- Functional Groups: The carboximidamide group in the target compound differs from the imino (-NH) and hydrazine (-NH-NH₂) groups in ’s derivatives, affecting solubility and stability.

- Isomerization Potential: Pyrazolotriazolopyrimidines in undergo isomerization under specific conditions (e.g., acid/base catalysis). While the target compound lacks a triazole ring, its pyrazine substituent may facilitate tautomerism or ring-opening reactions under similar conditions .

Research Findings and Implications

- Biological Activity : Pyridine-substituted analogs (e.g., ’s compound) are explored as kinase inhibitors due to their planar aromatic systems. The pyrazine variant’s enhanced electron deficiency could improve binding to ATP pockets in enzymes but may reduce solubility.

- Synthetic Challenges : Introducing pyrazine requires careful control of reaction conditions (e.g., temperature, catalysts) to avoid side products, as seen in ’s isomerization studies .

Biological Activity

1-Ethyl-3-(pyrazin-2-yl)-1H-pyrazole-4-carboximidamide is a compound of significant interest in pharmacological research, particularly due to its potential biological activities against various pathogens, including Mycobacterium tuberculosis (M. tuberculosis). This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following chemical formula:

- Molecular Formula: CHN

- Molecular Weight: 216.24 g/mol

The structure features an ethyl group attached to the nitrogen of the pyrazole ring and a carboximidamide functional group at the 4-position of the pyrazole. This unique arrangement contributes to its biological activity.

Antimycobacterial Activity

Research indicates that 1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole-4-carboximidamide exhibits promising activity against M. tuberculosis. In studies involving derivatives of pyrazinamide, compounds structurally related to this pyrazole have shown low inhibitory concentrations against the bacteria, suggesting a potential role as an anti-tubercular agent.

The proposed mechanism of action involves interaction with specific enzymes or metabolic pathways in M. tuberculosis. This compound may inhibit critical enzymes involved in bacterial metabolism, leading to reduced bacterial viability. Further studies are needed to elucidate the specific molecular targets and pathways involved.

Comparative Analysis with Related Compounds

To better understand its biological activity, a comparison with structurally similar compounds is useful:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazole-5-carboximidamide | Contains a thiophene group | Potential anti-inflammatory properties |

| 2-(1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)acetonitrile | Different acetonitrile substituent | Used in biological studies |

| 1-(2-chloroethyl)-3-(pyrazin-2-yl)-1H-pyrazole-5-carboximidamide | Contains a chloroethyl group | Distinct reactivity profiles |

This table highlights how variations in substituents can influence biological activity and pharmacological potential.

Study on Antitubercular Activity

A study conducted on various pyrazole derivatives, including 1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole-4-carboximidamide, demonstrated significant inhibition of M. tuberculosis growth. The study utilized a high-throughput screening approach to evaluate the efficacy of these compounds against multiple strains of the bacteria, revealing that certain derivatives had IC values in the low micromolar range.

In Vivo Studies

In vivo studies using animal models have shown that compounds related to 1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole can significantly reduce bacterial load in infected tissues. These studies are crucial for assessing the therapeutic potential and safety profile of these compounds before advancing to clinical trials.

Q & A

Q. Q1. What are the key considerations for synthesizing 1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole-4-carboximidamide in high yield?

Methodological Answer:

- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) are preferred to stabilize intermediates and enhance reaction rates .

- Catalyst Optimization : Sodium azide or copper(I) catalysts can facilitate click chemistry for triazole ring formation, a common step in pyrazole-carboximidamide synthesis .

- Purification : Column chromatography with gradient elution (e.g., ethyl acetate/hexane mixtures) is recommended to isolate the product from byproducts like unreacted pyrazine derivatives .

Advanced Synthesis

Q. Q2. How can computational methods optimize reaction conditions for synthesizing this compound?

Methodological Answer:

- Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction pathways and identify energy barriers, as demonstrated in ICReDD’s workflow for reaction design .

- Machine Learning : Train models on existing reaction datasets (e.g., solvent polarity, temperature) to predict optimal conditions for carboximidamide functionalization .

- Experimental Validation : Narrow down computational predictions via high-throughput screening (HTS) in microreactors to validate yields and purity .

Basic Biological Activity

Q. Q3. What in vitro assays are suitable for assessing the bioactivity of this compound?

Methodological Answer:

- Enzyme Inhibition : Use fluorometric assays to measure inhibition of kinases or proteases, given pyrazole derivatives’ affinity for ATP-binding pockets .

- Cytotoxicity Screening : Employ MTT or resazurin assays in cancer cell lines (e.g., HeLa or MCF-7) with IC50 calculations .

- Dose-Response Curves : Validate activity thresholds using 8-point dilution series and nonlinear regression analysis .

Advanced Biological Activity

Q. Q4. How can researchers resolve contradictions in cytotoxicity data across studies?

Methodological Answer:

- Standardize Assay Conditions : Control variables like cell passage number, serum concentration, and incubation time to minimize variability .

- Mechanistic Profiling : Combine transcriptomics (RNA-seq) and proteomics (LC-MS) to identify off-target effects that may explain discrepancies .

- Orthogonal Validation : Confirm results using alternative assays (e.g., apoptosis via flow cytometry vs. metabolic activity via MTT) .

Analytical Characterization

Q. Q5. What spectroscopic techniques are critical for confirming the compound’s purity and structure?

Methodological Answer:

- NMR Spectroscopy : Analyze 1H/13C NMR peaks for pyrazine (δ 8.5–9.5 ppm) and carboximidamide (δ 2.5–3.5 ppm) protons .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]+) with <2 ppm mass error .

- HPLC-PDA : Use C18 columns (acetonitrile/water gradient) to assess purity (>95%) and detect trace impurities .

Advanced Characterization

Q. Q6. How can crystallography challenges be addressed for this compound?

Methodological Answer:

- Co-Crystallization : Use small-molecule additives (e.g., malonic acid) to improve crystal lattice formation .

- Synchrotron Radiation : Enhance weak diffraction patterns with high-flux X-ray sources .

- DFT-Assisted Refinement : Apply computational models to resolve ambiguous electron density maps .

Stability and Storage

Q. Q7. What storage conditions prevent degradation of this compound?

Methodological Answer:

- Temperature : Store at –20°C in airtight, amber vials to minimize photodegradation .

- Desiccation : Use silica gel packs in storage containers to reduce hydrolysis of the carboximidamide group .

- Stability Monitoring : Conduct accelerated aging studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis .

Mechanistic Studies

Q. Q8. What methodologies are recommended for studying its interaction with biological targets?

Methodological Answer:

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) to purified enzymes or receptors .

- Molecular Dynamics (MD) Simulations : Model ligand-protein interactions over 100-ns trajectories to identify key binding residues .

- Mutagenesis : Validate computational predictions by introducing point mutations (e.g., Ala-scanning) in putative binding sites .

Data Contradictions

Q. Q9. How should researchers address conflicting data in solubility or reactivity studies?

Methodological Answer:

- Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., pH, solvent polarity) influencing solubility .

- Interlaboratory Reproducibility : Share standardized protocols via platforms like PubChem or Zenodo for cross-validation .

- Meta-Analysis : Apply statistical tools (e.g., random-effects models) to aggregate data from multiple studies and identify outliers .

Scaling-Up Synthesis

Q. Q10. What scale-up challenges arise for this compound, and how can they be mitigated?

Methodological Answer:

- Heat Management : Use jacketed reactors with controlled cooling to prevent exothermic side reactions during carboximidamide formation .

- Catalyst Recycling : Immobilize copper catalysts on silica supports to reduce costs and improve recovery .

- Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy for real-time monitoring of reaction progress .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.